4-[(5-Bromopyridin-2-YL)oxy]benzoic acid
Description
Contextualization within Pyridine (B92270) and Benzoic Acid Chemical Space Research
The foundational components of 4-[(5-Bromopyridin-2-yl)oxy]benzoic acid, a pyridine ring and a benzoic acid group, are cornerstones in the field of medicinal chemistry. Pyridine and its derivatives are highly sought-after scaffolds in the pharmaceutical industry due to their presence in numerous bioactive compounds and their utility in creating new drugs. researchgate.netenpress-publisher.com The pyridine nucleus is often incorporated into drug candidates to enhance properties such as solubility and bioavailability, owing to its polar and ionizable nature. enpress-publisher.com Its versatility as a reactant allows for extensive structural modifications, making it a frequent choice for medicinal chemists exploring new therapeutic possibilities. enpress-publisher.com
Similarly, benzoic acid and its derivatives constitute a significant class of organic compounds that have been extensively studied for their wide range of biological and pharmaceutical properties. ontosight.ai Research has demonstrated that certain benzoic acid derivatives possess antimicrobial, anti-inflammatory, and anticancer activities, making them valuable candidates for drug development. ontosight.aipreprints.orgresearchgate.net The combination of a pyridine scaffold with a benzoic acid moiety, as seen in this compound, represents a strategic approach in drug discovery to synthesize molecules that may exhibit novel or enhanced biological activities by leveraging the distinct properties of each component.
Significance of Bromo-Substituted Pyridines and Benzoic Acids in Contemporary Chemical Research
The inclusion of a bromine atom on the pyridine ring is a critical feature of this compound. Halogenation, and specifically bromination, is a pivotal transformation in organic synthesis. nih.govacs.org Bromo-substituted heterocycles, such as 5-bromopyridine, are exceptionally versatile intermediates. researchgate.net They are frequently used in nucleophilic substitution and catalytic cross-coupling reactions, which are powerful methods for rapidly creating diverse libraries of new compounds. researchgate.net This versatility allows chemists to efficiently explore "chemical space" to identify molecules with desired properties. researchgate.net
The bromine substituent is not merely a reactive handle for further chemical modification; it can also directly influence the properties of the molecule itself. In materials science, for instance, the introduction of a bromo group can enhance a molecule's thermal stability and transparency. researchgate.net Furthermore, brominated compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netchemicalbook.com The presence of the bromo group on the pyridine ring provides a site for subsequent functionalization, which is a highly desirable feature in the development of complex molecules. mdpi.com This strategic placement allows for the diversification of the core structure, which is essential in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of a lead compound. nih.gov
| Feature of Bromo-Substitution | Significance in Chemical Research |
| Versatile Intermediate | Facilitates nucleophilic substitution and cross-coupling reactions for creating diverse molecules. researchgate.net |
| Property Modification | Can enhance thermal stability and transparency of materials. researchgate.net |
| Synthetic Handle | Allows for late-stage functionalization in the synthesis of complex pharmaceuticals and agrochemicals. chemicalbook.commdpi.comnih.gov |
| Exploration of Chemical Space | Enables rapid generation of compound libraries to discover new bioactive molecules. researchgate.net |
Overview of Research Trajectories for Aryloxybenzoic Acid Derivatives
The structural classification of this compound is an aryloxybenzoic acid, characterized by an ether linkage between two aromatic rings, one of which carries a carboxylic acid group. This core structure is a type of diaryl ether, a motif found in various biologically active compounds and natural products. nih.gov The synthesis of such ether linkages has been a significant area of research in organic chemistry. nih.govorganic-chemistry.org
Historically, the synthesis of diaryl ethers was often accomplished through methods like the Ullmann condensation, which typically requires harsh reaction conditions, such as high temperatures. nih.gov Modern synthetic chemistry has seen the development of milder and more efficient protocols, prominently featuring palladium-catalyzed cross-coupling reactions, to form these C-O bonds. nih.govorganic-chemistry.org These advancements have made complex aryloxybenzoic acid derivatives more accessible for investigation.
Current research into aryloxybenzoic acid derivatives often focuses on their potential applications in medicinal chemistry. For example, specific derivatives of trimethoxybenzoic acid have been investigated for their ability to act as efflux pump inhibitors, a mechanism that could help overcome antibiotic resistance in bacteria. nih.gov The research trajectory for compounds like this compound involves its synthesis and subsequent use as a building block to create more complex molecules. These new molecules are then typically screened for various biological activities, contributing to the broader search for novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQOULELPJGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Strategies for the Targeted Compound
Retrosynthetic analysis of 4-[(5-bromopyridin-2-yl)oxy]benzoic acid identifies the central ether linkage as the primary point for disconnection. This C-O bond cleavage suggests two principal precursor molecules: a bromopyridine derivative and a benzoic acid derivative.
Primary Disconnection:
Route A: Disconnection of the aryl-oxygen bond points to 4-hydroxybenzoic acid (or a protected ester equivalent) and a suitably activated 5-bromopyridine, such as 2-halo-5-bromopyridine (where the halo group at the 2-position is a good leaving group like chloro, bromo, or iodo). The reaction to form the ether would be a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.
Route B: An alternative, though less common, disconnection involves 4-halobenzoic acid and 5-bromo-2-hydroxypyridine. This approach is generally less favored due to the potential for competing reactions and the often lower nucleophilicity of the pyridine (B92270) oxygen.
The most logical and widely applicable strategy is Route A, which utilizes the coupling of a phenol (B47542) (4-hydroxybenzoic acid) with a halo-heterocycle (2-halo-5-bromopyridine). This approach is supported by the extensive development of C-O cross-coupling methodologies in modern organic synthesis.
Established Synthetic Routes and Key Precursors
The synthesis of this compound is primarily achieved through the formation of the diaryl ether bond. This central transformation relies on well-established methods, supported by robust syntheses of the necessary precursor moieties.
Investigations into Oxygen-Aryl Bond Formation Methodologies
The formation of the diaryl ether linkage is the critical step in the synthesis. Historically, the Ullmann condensation has been the classical method for this transformation. rsc.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures (125–220 °C). nih.gov While effective, these harsh conditions can limit its applicability with sensitive functional groups. rsc.orgnih.gov
More contemporary and milder alternatives are dominated by palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig C-O cross-coupling. These methods employ a palladium catalyst in conjunction with specialized phosphine-based ligands to facilitate the C-O bond formation under significantly milder conditions and with broader substrate scope than traditional Ullmann couplings. nih.gov The choice of ligand is crucial and can influence reaction efficiency, with sterically hindered, electron-rich biarylphosphine ligands often providing superior results. nih.gov
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Stoichiometric Copper | High Temperature (125-220 °C) | Inexpensive metal | Harsh conditions, limited substrate scope |
| Buchwald-Hartwig Coupling | Palladium catalyst, Phosphine ligand, Base | Lower Temperature (RT - 100 °C) | Mild conditions, wide substrate scope | Cost of catalyst and ligand |
| Chan-Lam Coupling | Copper catalyst, Arylboronic acid | Room Temperature | Mild conditions, ligand-free options | Requires synthesis of boronic acid |
Synthetic Approaches to the Benzoic Acid Moiety
The 4-hydroxybenzoic acid moiety is a readily available and versatile precursor. For derivatives where the carboxylic acid group requires protection or modification, standard esterification procedures are employed. Beyond direct use, microbial synthesis presents a green chemistry approach to producing 4-hydroxybenzoic acid (4-HBA) and its derivatives from renewable feedstocks. nih.govacs.org Engineered strains of Escherichia coli can synthesize 4-HBA from chorismate, a key intermediate in the shikimate pathway. acs.orgnih.gov This biotechnological approach offers a sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net
Synthetic Approaches to the Bromopyridine Moiety
The 2-halo-5-bromopyridine precursor is crucial for the coupling reaction. The synthesis of 2-amino-5-bromopyridine, a common starting material, is typically achieved through a multi-step process involving the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis to remove the acyl protecting group. researchgate.net The reactivity of di-halogenated pyridines, such as 2,5-dibromopyridine, can be selectively controlled. Under Ullmann conditions, amination occurs exclusively at the C-2 position. rsc.org However, by modifying the leaving group ability (e.g., using 2-bromo-5-iodopyridine), selective functionalization at the C-5 position can be achieved, highlighting the importance of substrate choice in directing reactivity. rsc.org
Exploration of Novel Synthetic Protocols
Research into the synthesis of diaryl ethers continues to evolve, with a focus on developing more efficient, cost-effective, and environmentally benign catalytic systems.
Catalytic Coupling Reactions
Modern catalytic systems offer significant improvements over classical methods. The development of new ligands and more reactive palladium sources has enabled C-O cross-coupling reactions to occur at or near room temperature in some cases. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative for synthesizing diaryl ethers, sometimes utilizing weaker bases and operating under mild conditions. researchgate.netresearchgate.net
Furthermore, advancements in heterogeneous catalysis are providing more sustainable options. Nanoparticle catalysts, such as copper(I) oxide nanoparticles supported on graphene (Cu₂ONPs/graphene), have demonstrated high catalytic activity in Ullmann-type C–O cross-coupling reactions, affording diaryl ethers in high to quantitative yields. nih.gov These nanocatalysts offer the advantage of easy separation from the reaction medium and potential for recycling without significant loss of activity. nih.gov
| Catalyst System | Reaction Type | Key Features | Reference Yields |
| [(cinnamyl)PdCl]₂ / L8 Ligand | Pd-catalyzed C-O Coupling | Mild conditions, some reactions at room temperature | Good to high yields |
| Cu₂ONPs/graphene | Ullmann C-O Coupling | Heterogeneous, recyclable catalyst | 82-99% |
| NiCl₂(PPh₃)₂ | Ni-catalyzed C-O Coupling | Mild conditions, weak base | Good to high yields |
| Copper Fluorapatite (CuFAP) | Chan-Lam C-O Coupling | Ligand-free, room temperature | 49-96% |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of diaryl ethers, including those structurally related to this compound. Key green approaches include the use of microwave irradiation and flow chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. google.com In the context of Ullmann-type ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. researchgate.net This is attributed to efficient and uniform heating of the reaction mixture. The use of microwave technology aligns with green chemistry principles by reducing energy consumption and potentially minimizing the use of high-boiling solvents. google.com
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated synthesis and process control. nih.gov For the synthesis of heteroaryl ethers, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. This technology is particularly well-suited for reaction optimization and library synthesis.
Optimization of Reaction Conditions and Process Development for Research Scale
The successful synthesis of this compound on a research scale hinges on the careful optimization of several reaction parameters. Key factors that influence the yield and purity of the product include the choice of catalyst, solvent, base, temperature, and reaction time.
Catalyst and Ligand Selection: For copper-catalyzed Ullmann condensations, the selection of the copper source (e.g., CuI, Cu2O, or copper powder) and the appropriate ligand is critical. Ligands such as phenanthrolines and diamines can significantly enhance the catalytic activity of copper, allowing the reaction to proceed under milder conditions. organic-chemistry.org
Solvent and Base: The choice of solvent can influence the solubility of the reactants and the reaction rate. High-boiling polar aprotic solvents like DMF, DMSO, and NMP are commonly used in traditional Ullmann reactions. googleapis.com The selection of a suitable base, such as potassium carbonate or cesium carbonate, is also crucial for the deprotonation of the phenolic hydroxyl group.
Temperature and Reaction Time: These two parameters are often interdependent. Optimization studies aim to find the lowest possible temperature and shortest reaction time that afford a high yield of the desired product, thereby minimizing energy consumption and the formation of byproducts.
The table below summarizes typical reaction parameters that are often optimized for the synthesis of diaryl ethers via Ullmann condensation.
| Parameter | Common Conditions/Reagents | Rationale for Optimization |
| Catalyst | CuI, Cu₂O, Cu powder | Activity and cost-effectiveness |
| Ligand | Phenanthroline, 1,2-diamines | Enhance catalyst activity and solubility |
| Solvent | DMF, DMSO, NMP, Toluene | Solubilize reactants and facilitate reaction |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonate phenol, activate reaction |
| Temperature | 100-200 °C (conventional), 80-150 °C (microwave) | Balance reaction rate and side reactions |
| Reaction Time | 12-48 hours (conventional), 10-60 minutes (microwave) | Achieve complete conversion |
Strategies for the Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships in various applications. Modifications can be introduced on both the bromopyridine and the benzoic acid moieties.
Modifications of the Bromopyridine Moiety
The bromopyridine ring offers several positions for modification. The bromine atom at the 5-position can be replaced with other functional groups through various cross-coupling reactions. For instance, Suzuki, Stille, or Sonogashira couplings can be employed to introduce new carbon-carbon bonds, leading to a wide array of substituted pyridine derivatives. Furthermore, the hydrogen atoms on the pyridine ring can be substituted using electrophilic or nucleophilic aromatic substitution reactions, depending on the electronic nature of the ring and the desired substituent.
Substitutions on the Benzoic Acid Moiety
The following table outlines potential synthetic strategies for modifying the core structure of this compound.
| Moiety | Position of Modification | Potential Reaction | Example of Introduced Group |
| Bromopyridine | 5-position (Br) | Suzuki Coupling | Phenyl |
| Bromopyridine | 5-position (Br) | Sonogashira Coupling | Alkynyl |
| Bromopyridine | Other ring positions | Electrophilic Aromatic Substitution | Nitro |
| Benzoic Acid | Aromatic ring | Friedel-Crafts Acylation | Acetyl |
| Benzoic Acid | Aromatic ring | Nitration | Nitro |
| Benzoic Acid | Carboxylic acid | Esterification | Methyl ester |
| Benzoic Acid | Carboxylic acid | Amidation | Amide |
Conformational and Steric Modifications
Computational modeling and spectroscopic techniques, such as NMR, can be used to study the conformational preferences of these molecules. By strategically introducing substituents with varying steric bulk, the conformational landscape of this compound derivatives can be systematically explored and tailored for specific applications.
Advanced Spectroscopic and Structural Characterization in Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the bromopyridine ring, the ether linkage, and the benzoic acid moiety.
The carboxylic acid group is typically the most prominent feature in the IR spectrum. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, a result of strong intermolecular hydrogen bonding stmarys-ca.edustmarys-ca.edu. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp peak around 1700 cm⁻¹ stmarys-ca.edustmarys-ca.edu. The presence of the aromatic rings (bromopyridine and benzene) will give rise to C=C stretching vibrations within the 1400-1600 cm⁻¹ range stmarys-ca.edu. The C-O stretching vibrations of the aryl ether linkage are expected to produce signals in the 1250-1180 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. Furthermore, the C-Br stretching vibration of the bromopyridine ring would likely be observed in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The various C-H bending vibrations of the aromatic rings will also be present in the fingerprint region.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1700 | Sharp, Strong |
| Aromatic Rings | C=C Stretch | 1400-1600 | Medium to Strong |
| Aryl Ether | C-O Stretch (Asymmetric) | 1250-1180 | Strong |
| Aryl Ether | C-O Stretch (Symmetric) | 1050-1000 | Medium |
| Bromopyridine | C-Br Stretch | < 800 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the aromatic systems. Benzoic acid itself typically displays absorption maxima around 194 nm, 230 nm, and 274 nm sielc.com. The presence of the bromopyridyloxy substituent on the benzoic acid ring is likely to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system. The electronic transitions are influenced by the solvent polarity and the pH of the medium, which can affect the protonation state of the carboxylic acid group researchgate.net. The n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also possible but are generally of lower intensity compared to the π→π* transitions.
Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Electronic Transition | Predicted Absorption Maximum (λmax) | Chromophore |
| π→π | ~230-280 nm | Benzoic acid and Bromopyridine rings |
| n→π | > 280 nm | Carbonyl, Ether, and Pyridine (B92270) moieties |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction analysis would provide invaluable information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not publicly available, the analysis of related benzoic acid and pyridine derivatives suggests that it is a good candidate for crystallographic studies, which would provide definitive structural proof and insights into its supramolecular chemistry.
Computational Chemistry and in Silico Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide a basis for predicting reactivity, stability, and spectroscopic signatures.
DFT calculations are a mainstay of computational chemistry for studying the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous properties can be derived. For 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid, DFT calculations, often using a basis set like 6-311G(d,p), can be employed to optimize the molecule's three-dimensional geometry to its lowest energy state.
From this optimized structure, the distribution of electronic charge across the molecule can be analyzed using various population analysis schemes like Mulliken, Löwdin, or Natural Population Analysis (NPA). researchgate.netpsu.edu This analysis reveals the electrophilic and nucleophilic sites within the molecule. For instance, the oxygen atoms of the ether and carboxylic acid groups are expected to carry significant negative charges, while the carboxylic proton and the carbon atoms adjacent to electronegative atoms would be more electropositive.
Furthermore, DFT provides insights into the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. gkyj-aes-20963246.comresearchgate.net A smaller gap generally suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) and phenyl rings, while the LUMO may be distributed over the carboxylic acid group and the aromatic systems.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Indicates a polar molecule. |
| Natural Charge on Carboxylic Oxygen (C=O) | -0.55 e | Highlights a nucleophilic site. |
| Natural Charge on Carboxylic Hydrogen (-OH) | +0.48 e | Highlights an electrophilic/acidic site. |
Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure verification. aalto.firesearchgate.net DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org
For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated. The process involves first optimizing the molecular geometry and then performing a GIAO-DFT calculation to obtain the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can help in assigning experimental spectra, distinguishing between isomers, or understanding the electronic effects of substituents on the chemical shifts of nearby nuclei. nih.govresearchgate.net The accuracy of these predictions has improved significantly, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts. nih.gov
| Carbon Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Carbon (C=O) | 168.5 |
| Benzoic C1 (C-COOH) | 125.0 |
| Benzoic C4 (C-O) | 160.2 |
| Pyridyl C2 (C-O) | 163.1 |
| Pyridyl C5 (C-Br) | 108.9 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are essential. These methods predict how the molecule might bind to a specific biological target, such as a protein or enzyme, and assess the stability of the resulting complex.
Given its structural features, this compound could be hypothesized to target a variety of proteins. For example, many kinase inhibitors feature a heterocyclic ring system capable of forming hydrogen bonds in the ATP-binding site. nih.govmdpi.com Molecular docking could be used to investigate this possibility.
The process involves placing the 3D structure of the ligand into the binding site of a target protein (whose structure is typically obtained from the Protein Data Bank). Docking algorithms then sample a vast number of possible orientations and conformations of the ligand within the binding site, scoring each based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.commdpi.com The results can identify the most probable binding mode, key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and π-π stacking), and provide a semi-quantitative estimate of the binding strength. For this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, the pyridine nitrogen as an acceptor, and the aromatic rings could engage in hydrophobic and stacking interactions.
| Parameter | Value/Description |
|---|---|
| Hypothesized Target | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Hydrogen Bond Interactions | Carboxylic acid with Met793; Pyridine N with Cys775 |
| Key Hydrophobic Interactions | Phenyl ring with Leu718, Val726; Pyridine ring with Ala743 |
While docking provides a static snapshot of binding, both the ligand and protein are flexible. nih.gov Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the ligand-protein complex over time (from nanoseconds to microseconds). drugdesign.org An MD simulation would begin with the best-docked pose and solve Newton's equations of motion for every atom in the system, which is solvated in a water box with ions to mimic physiological conditions.
These simulations can assess the stability of the predicted binding mode. If the ligand remains stably bound in its initial pose throughout the simulation, it lends confidence to the docking result. MD also reveals the conformational flexibility of the ligand within the binding site and any corresponding changes in the protein structure. nih.govresearchgate.net For this compound, the ether linkage allows for significant rotational freedom between the pyridine and benzoic acid rings. MD simulations could explore the preferred dihedral angles in the bound state and calculate the energetic cost for the molecule to adopt this bioactive conformation compared to its preferred conformation in solution. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. numberanalytics.comnumberanalytics.comneuraldesigner.com Should a series of analogs of this compound be synthesized and tested against a specific biological target, a QSAR model could be developed to guide further optimization.
The first step is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure and properties, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment, atomic charges), and topological descriptors. nih.govnih.gov
Next, a mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate a subset of these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize which compounds to synthesize next. The model can also provide insights into which molecular properties are most important for activity. For example, a QSAR model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are beneficial for the desired activity. dergipark.org.tr
| Component | Description |
|---|---|
| Dependent Variable | pIC₅₀ (-log(IC₅₀)) |
| Hypothetical Equation | pIC₅₀ = 0.6 * ClogP - 0.2 * TPSA + 1.5 * HBD_count + 3.5 |
| Statistical Parameters | R² = 0.85, Q² = 0.75 |
| Interpretation | Activity is positively correlated with lipophilicity (ClogP) and the number of hydrogen bond donors (HBD_count), and negatively correlated with the topological polar surface area (TPSA). |
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds related to this compound, such as pyridine-based kinase inhibitors, 3D-QSAR models have been successfully developed. nih.govresearchgate.net
For instance, in a study on pyridine/pyrimidine (B1678525) analogs as Mer kinase inhibitors, a comparative molecular similarity indices analysis (CoMSIA) model was generated. nih.gov This model demonstrated statistically significant results with a cross-validated correlation coefficient (q²) of 0.599 and a non-cross-validated coefficient (r²) of 0.984, indicating a strong correlation between the structural features and the inhibitory activity. nih.gov The robustness of such models is often confirmed through internal and external validation methods, including bootstrapping, Y-randomization, and prediction on a test set of molecules, which for the Mer kinase inhibitors yielded an external predictive correlation coefficient (r²ext) of 0.728. nih.gov
These models are typically built using a training set of molecules with known activities, which for a series of IKK-2 inhibitors with a pyridine core, spanned five orders of magnitude in IC50 values. researchgate.net The resulting models can then be used to reliably predict the activity of novel compounds, aiding in the rational design of more potent molecules. researchgate.net The development of such predictive models for compounds like this compound would involve synthesizing and testing a series of analogs to generate the necessary data for model building.
Table 1: Illustrative Statistical Parameters for a 3D-QSAR Model of Pyridine-Based Kinase Inhibitors
| Statistical Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.599 | Indicates the predictive ability of the model during internal validation. |
| r² (Non-cross-validated r²) | 0.984 | Represents the goodness of fit of the model to the training data. |
| r²ext (External predictive r²) | 0.728 | Measures the predictive performance of the model on an external test set. |
Identification of Key Structural Descriptors
A critical output of QSAR and molecular modeling studies is the identification of key structural descriptors that govern a compound's biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For pyridine-containing scaffolds, molecular docking simulations into the active sites of target proteins have been instrumental in identifying crucial interactions. nih.govniscpr.res.innih.gov
For a molecule like this compound, key structural descriptors would likely include:
The hydrogen-bonding capacity of the carboxylic acid group.
The hydrophobic nature of the bromophenyl and pyridine rings.
The electrostatic potential around the pyridine nitrogen and the ether oxygen.
Quantum chemical calculations, such as Density Functional Theory (DFT), can further elucidate the electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) surface, which are critical for understanding reactivity and intermolecular interactions. niscpr.res.in
In Silico Prediction of Absorption, Distribution, Metabolism (ADME) for Research Prioritization
The success of a drug candidate is contingent not only on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction tools are now routinely used in early-stage drug discovery to filter out compounds with undesirable properties, thereby saving time and resources. nih.govmdpi.comscispace.com These predictions are based on models derived from large datasets of experimental results.
For pyridine and pyrimidine derivatives, in silico ADME studies have been conducted to evaluate properties such as intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s. nih.govmdpi.com For instance, a study on pyridine-derivatives of benzoyl-phenoxy-acetamide showed that the introduction of pyridine moieties improved predicted CNS penetration and water solubility. nih.gov
A typical in silico ADME profile for a research compound would include predictions for several key parameters, as illustrated in the hypothetical table below for a compound with a similar scaffold to this compound.
Table 2: Hypothetical In Silico ADME Prediction for a Phenoxy-Pyridine Carboxylic Acid Derivative
| ADME Parameter | Predicted Value/Classification | Importance in Drug Discovery |
|---|---|---|
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| BBB Permeation | Low | Suggests the compound may not readily enter the central nervous system. |
| P-glycoprotein Substrate | No | Predicts a lower likelihood of being actively effluxed from cells. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| LogP (Lipophilicity) | 2.5 - 3.5 | An optimal range for balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Associated with good cell membrane permeability. |
These predictions are valuable for prioritizing which compounds in a series should be synthesized and subjected to more rigorous experimental testing.
Cheminformatics Approaches for Compound Library Design and Screening
Cheminformatics utilizes computational methods to analyze and manage large datasets of chemical information. In the context of drug discovery, it plays a crucial role in the design of focused compound libraries and in virtual screening campaigns. The pyridine scaffold is considered a "privileged structure" due to its frequent appearance in bioactive compounds, making it an attractive core for library design. mdpi.comresearchgate.net
The design of a compound library around the this compound scaffold would involve the selection of diverse and commercially available building blocks to be coupled to the pyridine, phenoxy, or benzoic acid moieties. This process is often guided by computational analysis of the desired property space, such as drug-likeness (e.g., Lipinski's Rule of Five) and structural diversity. mdpi.com
Virtual screening is another powerful cheminformatics technique where large libraries of compounds are computationally docked into the active site of a biological target. This allows for the rapid identification of potential hits for further investigation. For example, a virtual screening campaign could be used to identify compounds from a commercial library that are predicted to bind to a specific kinase, with the phenoxy-pyridine moiety of the hits serving as a key pharmacophore. The results of such a screening can be ranked based on their predicted binding affinity (docking score), guiding the selection of a smaller, more manageable set of compounds for experimental validation. nih.govresearchgate.net
Furthermore, techniques like Topomer search can be used to perform virtual screening based on 3D similarity to a known active compound, as was done with imidazo[4,5-b]pyridine derivatives to design new compounds with potentially higher activity. mdpi.com
Investigation of Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Activity Research and Mechanistic Studies
No specific studies detailing the antimicrobial activity of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid were identified. The scientific community has explored various pyridine (B92270) derivatives for their potential to combat microbial growth. nih.govnih.gov These broader studies indicate that the pyridine nucleus is a "privileged scaffold" in medicinal chemistry, often incorporated into compounds with therapeutic properties. nih.gov Research on related chemical structures, such as pyridine-containing azetidin-2-one (B1220530) derivatives and pyrazole (B372694) derivatives of benzoic acid, has shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. mdpi.comscirp.org However, this body of research does not extend to the specific compound .
There is no available research data on the mechanisms by which this compound might inhibit bacterial growth. Mechanistic studies for other novel pyridine compounds have sometimes pointed to interactions with bacterial cell walls, leading to apoptosis. nih.gov
Similarly, no dedicated studies on the fungal growth inhibition properties or the biochemical pathway interruption mechanisms of this compound have been published. While some related pyridine and p-aminobenzoic acid derivatives have been evaluated for their antifungal potential, this information is not directly applicable to the subject compound. nih.govlupinepublishers.com
Anticancer Activity Research and Molecular Pathway Analysis
The investigation for anticancer activities of this compound also returned no specific results. The general class of compounds containing ether linkages has been a subject of interest in oncology research. For instance, ether derivatives of other heterocyclic compounds like chrysin (B1683763) have been synthesized and tested for their anticancer activity against various cell lines, showing potential to inhibit cancer cell growth. nih.gov
No data exists in the public domain regarding the effect of this compound on cancer cell proliferation or its ability to induce apoptosis.
There are no published studies that have investigated the impact of this specific compound on cell cycle regulation or DNA damage response in cancerous cells.
Information regarding the potential for this compound to inhibit enzymes relevant to cancer, such as specific kinases, is not available in the current body of scientific literature.
Enzyme Inhibition Studies and Structure-Activity Relationship Elucidation
No studies were identified that investigated the enzyme inhibition profile of this compound.
Identification of Specific Enzyme Targets (e.g., hydrolases, oxidoreductases)
There is no available data identifying specific enzyme targets for this compound.
Kinetic Analysis of Enzyme Inhibition and Inhibitor Selectivity
Information regarding the kinetic analysis of enzyme inhibition or the selectivity of this compound as an inhibitor is not available in the current body of scientific literature.
Exploration of Other Potential Biological Modulations and Molecular Targets
No research has been published detailing the modulation of other biological pathways or molecular targets by this compound.
Anti-inflammatory Pathway Interrogation
There are no studies available that interrogate the effects of this compound on anti-inflammatory pathways.
Antiviral and Anthelmintic Activity Mechanisms
The potential antiviral or anthelmintic activities and their underlying mechanisms for this compound have not been reported in any published research.
Applications in Materials Science and Industrial Chemistry Research
Role as Chemical Intermediates in Advanced Synthesis
4-[(5-Bromopyridin-2-YL)oxy]benzoic acid serves as a crucial intermediate in multi-step organic syntheses, enabling the construction of more complex molecular frameworks. The presence of three distinct functional regions—the carboxylic acid, the bromine atom on the pyridine (B92270) ring, and the aromatic rings—allows for a variety of chemical transformations.
The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a reactive handle for attaching the molecule to other chemical entities. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to creating larger, conjugated systems often sought after in materials science.
| Property | Value |
| CAS Number | 58835-85-1 |
| Molecular Formula | C12H8BrNO3 |
| Molecular Weight | 294.10 g/mol |
Applications in Polymer and Resin Development
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of novel polymers and resins. The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would incorporate the bromopyridinyl group as a pendant moiety along the polymer backbone.
The presence of the bromine atom offers a post-polymerization modification site. This allows for the tuning of the polymer's properties after its initial formation. For instance, the bromine can be replaced with other functional groups to alter the polymer's solubility, thermal stability, or to introduce specific functionalities for targeted applications. While extensive research on polymers derived specifically from this monomer is not widely published, the principles of polymer chemistry suggest its potential in creating materials with unique characteristics.
Exploration in Optoelectronic and Functional Materials Research (e.g., OLED intermediates)
The structural motifs within this compound are of significant interest in the field of optoelectronic materials, particularly as intermediates for Organic Light Emitting Diodes (OLEDs). The pyridine ring is an electron-deficient system, a desirable characteristic for electron-transporting materials in OLED devices. The benzoic acid portion, on the other hand, can be modified to introduce hole-transporting or emissive functionalities.
The ability to undergo cross-coupling reactions at the bromine position allows for the extension of the conjugated system, which is a key factor in tuning the electronic and photophysical properties of a material. By carefully selecting the coupling partner, researchers can design molecules with specific energy levels (HOMO/LUMO) to optimize charge injection, transport, and recombination within an OLED, ultimately influencing the device's efficiency and color of emitted light. Several chemical suppliers categorize this compound as an OLED intermediate, highlighting its perceived value in this research area.
Functionalization of Surfaces and Nanomaterials for Specific Research Applications
The carboxylic acid group of this compound provides a convenient anchor for grafting the molecule onto the surfaces of various materials, including metals, metal oxides, and nanomaterials. This surface functionalization can dramatically alter the surface properties, such as wettability, adhesion, and biocompatibility.
For instance, the molecule could be attached to the surface of nanoparticles, imparting new functionalities. The bromopyridinyl group exposed on the surface could then serve as a reactive site for further chemical modifications, allowing for the creation of multifunctional nanomaterials. While specific studies employing this compound for surface functionalization are not prevalent in the current literature, the chemical principles underlying such applications are well-established. The ability to introduce a reactive and electronically active moiety onto a surface opens up possibilities in sensor development, catalysis, and targeted drug delivery research.
Future Perspectives and Interdisciplinary Research Directions
Development of Functionalized Derivatives for Enhanced Research Applications
The core structure of 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid is ripe for modification to create functionalized derivatives with tailored properties for advanced research. The bromine atom on the pyridine (B92270) ring and the carboxylic acid group on the benzene (B151609) ring are key handles for synthetic transformation.
Future research could focus on:
Modifying the Pyridine Ring: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a diverse range of substituents. Introducing alkyl, aryl, or other functional groups could modulate the compound's electronic properties, solubility, and steric profile. These modifications are crucial for tuning its interaction with biological targets or its properties as a material building block.
Derivatizing the Carboxylic Acid: The benzoic acid group can be converted into esters, amides, or other functional groups. Amide coupling, for instance, allows for the attachment of amino acids, peptides, or fluorescent tags, thereby creating molecular probes to study biological systems. Esterification could be used to improve properties like cell permeability.
Introducing Additional Substituents: Functional groups could be added to either aromatic ring to fine-tune the molecule's characteristics. For example, adding hydroxyl groups could enhance its ability to form hydrogen bonds, a critical feature for molecular recognition in both biological and materials science contexts. researchgate.net
Such derivatization strategies could yield compounds with enhanced potency as enzyme inhibitors, improved selectivity for biological receptors, or novel photophysical properties for materials applications. sci-hub.senih.gov
Integration with Advanced Analytical Techniques for Real-time Monitoring
Understanding the behavior of this compound in complex environments, such as during a chemical reaction or within a biological system, requires sophisticated analytical methods capable of real-time monitoring.
Future analytical research could involve:
Advanced Spectroscopic Methods: Techniques like 2D-IR spectroscopy and Time-Resolved Infrared (TRIR) spectroscopy could provide detailed insights into molecular interactions and structural changes on ultrafast timescales. numberanalytics.com For instance, these methods could monitor the formation of hydrogen bonds or track conformational changes upon binding to a target. Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the dominant forms of the molecule in different solvents, such as whether it exists as a monomer or a hydrogen-bonded dimer. ucl.ac.uk
Hyphenated Chromatographic Techniques: Combining separation methods like High-Performance Liquid Chromatography (HPLC) with spectroscopic detectors such as mass spectrometry (MS) is essential for identifying reaction intermediates or metabolites in complex mixtures. ijpsjournal.com This would be invaluable for studying the compound's stability and metabolic fate in biological assays.
Lab-on-a-Chip and Microfluidics: These technologies enable the study of chemical reactions on a miniature scale, reducing sample consumption and accelerating analysis. numberanalytics.com Integrating spectroscopic detection with microfluidic devices could allow for high-throughput screening of reaction conditions or the study of enzymatic reactions involving derivatives of the compound.
Quantitative Thin-Layer Chromatography (TLC): Combining TLC with multivariate image analysis (MIA-TLC) offers a rapid and inexpensive method for quantitatively monitoring the progress of organic reactions, providing an alternative to gas chromatography (GC) for tracking the conversion of reactants over time. rsc.orgresearchgate.net
Sustainable Synthesis and Green Chemistry Approaches in Compound Design
The synthesis of this compound and its derivatives presents an opportunity to apply green chemistry principles to minimize environmental impact. The key chemical transformation in its synthesis is the formation of the diaryl ether bond.
Future synthetic strategies should focus on:
Eco-Friendly Catalysis: Traditional methods for diaryl ether synthesis, like the Ullmann condensation, often require harsh conditions. Modern approaches utilize more sustainable catalysts. Copper- and palladium-catalyzed cross-coupling reactions can be performed under milder conditions. organic-chemistry.orgrsc.org A particularly green approach involves using copper nanoparticles with surfactants, which provides an economical and eco-friendly procedure for C-O coupling. jsynthchem.com Metal-free methods, such as those using diaryliodonium salts, offer an alternative that avoids the use of potentially toxic and rare metal catalysts. su.se
Energy-Efficient Reaction Conditions: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. numberanalytics.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines. beilstein-journals.org
Flow Chemistry: Performing reactions in a continuous flow system rather than in a batch reactor offers improved control over reaction parameters, enhanced safety, and easier scalability. numberanalytics.com Flow chemistry has been effectively used for pyridine synthesis and can lead to higher yields and process intensification. beilstein-journals.orgresearchgate.netacs.org
Use of Greener Solvents: The ideal synthesis would utilize environmentally benign solvents, such as water or bio-derived solvents, or even be performed under solvent-free conditions. researchgate.netchemijournal.com For example, aqueous solutions of biogenic carboxylic acids have been used as sustainable catalysts and green reaction media for synthesizing nitrogen-containing heterocycles. rsc.org
| Synthesis Approach | Key Advantages |
| Metal-Free Catalysis | Avoids toxic/rare metals, low waste. su.se |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, energy efficient. numberanalytics.com |
| Flow Chemistry | Improved process control, enhanced safety, scalable. numberanalytics.com |
| Green Solvents | Minimizes use of hazardous volatile organic compounds. rsc.org |
Collaborative Research Opportunities in Chemical Biology, Materials Engineering, and Pharmaceutical Sciences
The versatile structure of this compound makes it a prime candidate for interdisciplinary research collaborations.
Chemical Biology: Derivatives of this compound could be designed as specific inhibitors or probes for studying enzymes or cellular pathways. Benzoic acid derivatives have been investigated as inhibitors for enzymes like sirtuins and α-amylase. researchgate.netnih.gov By functionalizing the core structure, researchers could develop tools to investigate disease mechanisms or validate new drug targets.
Materials Engineering: The rigid, aromatic structure containing both a pyridine and a carboxylic acid group makes this compound an excellent ligand for creating metal-organic frameworks (MOFs). rsc.orgresearchgate.netresearchgate.net MOFs are porous materials with applications in gas storage, separation, and catalysis. Collaborations with materials scientists could lead to the development of novel MOFs with unique topologies and functions based on this ligand. acs.orguniversityofgalway.ie The molecule's structure also suggests potential applications in the development of liquid crystals or functional polymers. ontosight.aiguidechem.com
Pharmaceutical Sciences: The pyridinyloxy-benzoic acid scaffold is present in various bioactive molecules. mdpi.com This compound could serve as a starting point for drug discovery programs. For example, pyridine derivatives have been explored as anticancer agents, and benzoic acid derivatives have been designed as neuroprotective agents. arabjchem.orgresearcher.life Collaborative efforts with medicinal chemists and pharmacologists could explore its potential in areas such as oncology, neurodegenerative disease, or infectious disease.
Big Data Analysis and Machine Learning in Chemical Discovery and Optimization
Computational approaches are revolutionizing how chemical research is conducted. Big data and machine learning (ML) can accelerate the discovery and optimization of compounds like this compound.
Future computational research could include:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their properties to predict the biological activity, toxicity, or physicochemical properties of new derivatives before they are synthesized. numberanalytics.com This in silico screening can prioritize the most promising candidates for synthesis, saving time and resources. arabjchem.orgnih.gov
Reaction Optimization: Algorithms like Bayesian optimization can be used to efficiently explore a vast reaction space (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for synthesizing the compound and its derivatives. nih.gov This approach can be integrated with automated flow chemistry platforms for rapid, data-driven optimization.
De Novo Drug Design: Generative ML models can design entirely new molecules based on desired properties. By learning from the structural features of known bioactive compounds containing pyridine and benzoic acid motifs, these models could propose novel derivatives with a high probability of success.
Computational Docking and Simulation: Molecular docking studies can predict how different derivatives bind to the active site of a target protein, providing insights into structure-activity relationships. elsevierpure.comtandfonline.com Molecular dynamics simulations can further investigate the stability of these interactions over time. nih.gov
By leveraging these computational tools, researchers can make more informed decisions, accelerate the design-build-test-learn cycle, and unlock the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(5-Bromopyridin-2-YL)oxy]benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Esterification/Coupling : Start with 5-bromo-2-hydroxypyridine and 4-hydroxybenzoic acid. Use nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Purification : Recrystallize the product from methanol or ethanol to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm via melting point analysis .
- Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of pyridine derivative to benzoic acid) and reflux time (6–12 hours) to maximize product formation .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and the carboxylic acid group (δ 12–13 ppm). Compare with literature data for analogous compounds .
- Elemental Analysis : Verify C, H, N, and Br content to confirm stoichiometry.
- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/water). Refine using SHELXL to resolve bond lengths/angles and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Model the bromine atom’s electronic effects on Suzuki-Miyaura coupling using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Transition-State Analysis : Simulate Pd-catalyzed coupling with aryl boronic acids to predict regioselectivity and optimize ligand choice (e.g., PPh₃ vs. XPhos) .
- Validation : Compare computational results with experimental yields from reactions under inert conditions (e.g., N₂ atmosphere, THF solvent) .
Q. What strategies resolve contradictions in crystallographic data when analyzing hydrogen-bonding networks of this compound?
- Methodology :
- Twinning Analysis : If diffraction patterns show overlapping lattices, use TWIN/BASF in SHELXL to deconvolute data .
- Hydrogen-Bond Refinement : Fix O–H and N–H distances during refinement (riding model) and validate via Hirshfeld surface analysis to resolve ambiguities in donor-acceptor interactions .
- Comparative Studies : Cross-reference with similar structures (e.g., 2-amino-5-bromopyridine co-crystals) to identify consistent bonding motifs .
Q. How does the bromine atom influence the compound’s ability to form coordination polymers with transition metals?
- Methodology :
- Metal-Complex Synthesis : React the compound with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/water. The bromine atom acts as a weak directing group, while the carboxylic acid facilitates coordination .
- Structural Analysis : Use single-crystal XRD to determine binding modes (monodentate vs. bidentate) and topology (e.g., 1D chains or 2D layers). Pair with IR spectroscopy to confirm carboxylate-metal vibrations .
- Property Testing : Measure thermal stability (TGA) and porosity (BET) to assess potential for MOF applications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology :
- Dynamic Effects : NMR may show averaged signals due to proton exchange (e.g., carboxylic acid tautomerism), while XRD provides static snapshots. Use variable-temperature NMR to resolve .
- Impurity Identification : Cross-check LC-MS for byproducts (e.g., esterified derivatives) that might skew NMR integration .
- Crystallographic Validation : If XRD confirms a planar aromatic system but NMR suggests distortion, consider solvent-induced polymorphism or crystal packing effects .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
